REACTION_CXSMILES
|
N[C:2]1[C:11]([Cl:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[Cl:13].N([O-])=O.[Na+].[BrH:18]>>[Br:18][C:2]1[C:11]([Cl:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[Cl:13] |f:1.2|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
cuprous bromide
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0°
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic extracts washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a dark solid
|
Type
|
CUSTOM
|
Details
|
Crystallisation from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)OC)C=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |